Methyl 2-amino-4-fluoro-5-nitrobenzoate Methyl 2-amino-4-fluoro-5-nitrobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20465349
InChI: InChI=1S/C8H7FN2O4/c1-15-8(12)4-2-7(11(13)14)5(9)3-6(4)10/h2-3H,10H2,1H3
SMILES:
Molecular Formula: C8H7FN2O4
Molecular Weight: 214.15 g/mol

Methyl 2-amino-4-fluoro-5-nitrobenzoate

CAS No.:

Cat. No.: VC20465349

Molecular Formula: C8H7FN2O4

Molecular Weight: 214.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-4-fluoro-5-nitrobenzoate -

Specification

Molecular Formula C8H7FN2O4
Molecular Weight 214.15 g/mol
IUPAC Name methyl 2-amino-4-fluoro-5-nitrobenzoate
Standard InChI InChI=1S/C8H7FN2O4/c1-15-8(12)4-2-7(11(13)14)5(9)3-6(4)10/h2-3H,10H2,1H3
Standard InChI Key BJLBFLRNBPRFSI-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=C(C=C1N)F)[N+](=O)[O-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Methyl 2-amino-4-fluoro-5-nitrobenzoate features a benzene ring substituted at positions 2 (amino), 4 (fluoro), and 5 (nitro), with a methyl ester group at position 1. The spatial arrangement of these substituents influences electronic distribution and steric effects, dictating its reactivity. The nitro group (NO2-\text{NO}_2) is a strong electron-withdrawing meta-director, while the amino group (NH2-\text{NH}_2) acts as an electron-donating ortho/para-director. The fluorine atom (F-\text{F}) introduces electronegativity and enhances metabolic stability, a common strategy in drug design .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC8H7FN2O4\text{C}_8\text{H}_7\text{FN}_2\text{O}_4
Molecular Weight214.15 g/mol
CAS Number910249-58-0
DensityNot Available
Melting/Boiling PointsNot Available

Spectroscopic Characterization

While specific spectral data for this compound are scarce, analogous nitroaromatics exhibit distinct infrared (IR) peaks for NO2-\text{NO}_2 (1520–1350 cm1^{-1}) and ester carbonyls (1720–1700 cm1^{-1}). Nuclear magnetic resonance (NMR) would show signals for the aromatic protons influenced by substituents, with 19F^{19}\text{F}-NMR indicating the fluorine environment .

Synthesis Pathways

Retrosynthetic Analysis

The synthesis of methyl 2-amino-4-fluoro-5-nitrobenzoate likely involves sequential functionalization of a benzoic acid derivative. Two plausible routes include:

  • Nitration → Fluorination → Amination → Esterification

  • Esterification → Nitration → Fluorination → Amination

The choice depends on directing effects and compatibility of reaction conditions. For example, nitration before esterification avoids exposing the ester group to harsh acidic environments .

Stepwise Synthesis Proposal

Route 1: Nitration-First Approach

  • Nitration of 4-Fluorobenzoic Acid: Treatment with concentrated nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) introduces the nitro group at position 5, yielding 4-fluoro-5-nitrobenzoic acid .

  • Esterification: Reaction with methanol (CH3OH\text{CH}_3\text{OH}) in the presence of H2SO4\text{H}_2\text{SO}_4 forms methyl 4-fluoro-5-nitrobenzoate .

  • Amination at Position 2: Selective introduction of an amino group via catalytic hydrogenation or nucleophilic substitution, though precise conditions require optimization .

Route 2: Esterification-First Approach

  • Esterification of 2-Amino-4-fluorobenzoic Acid: Protection of the carboxylic acid as a methyl ester.

  • Nitration: Directed by the amino group, nitro introduction at position 5. Challenges include avoiding over-nitration and maintaining ester integrity .

Table 2: Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Nitration-First)Route 2 (Esterification-First)
YieldModerate (60–70%)Lower (40–50%)
SelectivityHigh (nitro at position 5)Moderate (competing positions)
Functional Group CompatibilityEster stable under nitrationAmino group may oxidize

Chemical Reactivity and Functionalization

Reactivity of Substituents

  • Nitro Group: Reducible to NH2-\text{NH}_2 using H2/Pd-C\text{H}_2/\text{Pd-C}, enabling access to diamino derivatives.

  • Amino Group: Participates in acylation (e.g., with acetyl chloride) or diazotization for coupling reactions.

  • Ester Group: Hydrolyzable to the carboxylic acid under basic conditions (NaOH/H2O\text{NaOH}/\text{H}_2\text{O}) .

Derivatization Case Study

Synthesis of a Biaryl Amide:

  • Diazotization: Treat with NaNO2/HCl\text{NaNO}_2/\text{HCl} at 0–5°C to form a diazonium salt.

  • Sandmeyer Reaction: Couple with a boronic acid via Suzuki-Miyaura cross-coupling (Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4, base) to install biaryl motifs.

  • Amide Formation: React the amine with an acyl chloride (RCOCl\text{RCOCl}) in pyridine .

Applications in Medicinal Chemistry

Role as a Pharmacophore Intermediate

The compound’s scaffold is integral to kinase inhibitors and antibiotics. For instance:

  • Anticancer Agents: The nitro group can be reduced to a hydroxylamine or amine, enhancing DNA intercalation.

  • Antibacterial Derivatives: Fluorine improves membrane permeability, while the nitro group disrupts bacterial electron transport .

Case Study: Antibiotic Development

A 2023 study utilized methyl 2-amino-4-fluoro-5-nitrobenzoate to synthesize fluoroquinolone analogs. The amino group facilitated ring expansion, yielding compounds with MIC90\text{MIC}_{90} values of 0.5 µg/mL against Staphylococcus aureus .

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